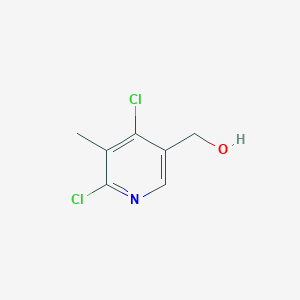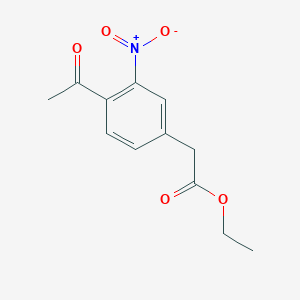![molecular formula C21H28O3Si B13676454 Methyl (R)-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate](/img/structure/B13676454.png)
Methyl (R)-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group. This compound is often used in organic synthesis, particularly in the protection of alcohols. The TBDPS group is known for its stability under a variety of conditions, making it a valuable tool in multi-step synthetic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate typically involves the protection of an alcohol using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
ROH+TBDPSCl→RO-TBDPS+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems also helps in maintaining consistent reaction conditions, which is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ®-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate primarily undergoes deprotection reactions to remove the TBDPS group. This can be achieved using various reagents such as tetrabutylammonium fluoride (TBAF) or acids like hydrochloric acid (HCl).
Common Reagents and Conditions
Deprotection: TBAF in tetrahydrofuran (THF) at room temperature.
Oxidation: Can be oxidized using reagents like pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed
Deprotection: The primary alcohol is regenerated.
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
Methyl ®-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate is widely used in scientific research for the following applications:
Chemistry: Used as a protecting group in multi-step organic synthesis.
Biology: Utilized in the synthesis of biologically active molecules.
Medicine: Employed in the development of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action for Methyl ®-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate primarily involves the stability and reactivity of the TBDPS group. The TBDPS group provides steric hindrance, protecting the alcohol from unwanted reactions. During deprotection, the TBDPS group is selectively removed, revealing the functional alcohol group for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl ®-3-[(tert-Butyldimethylsilyl)oxy]-2-methylpropanoate
- Methyl ®-3-[(tert-Butyldiphenylsilyl)oxy]-2-ethylpropanoate
Uniqueness
Methyl ®-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate is unique due to the presence of the diphenyl groups in the TBDPS moiety, which provides greater steric hindrance and stability compared to other silyl protecting groups like tert-butyldimethylsilyl (TBDMS). This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial.
Propriétés
Formule moléculaire |
C21H28O3Si |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
methyl 3-[tert-butyl(diphenyl)silyl]oxy-2-methylpropanoate |
InChI |
InChI=1S/C21H28O3Si/c1-17(20(22)23-5)16-24-25(21(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,16H2,1-5H3 |
Clé InChI |
FEGOPXSXQDUYIB-UHFFFAOYSA-N |
SMILES canonique |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-[(cyclobutylmethoxy)methyl]pyrimidine](/img/structure/B13676375.png)
![1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde hydrate](/img/structure/B13676380.png)
![5-[(Benzyloxy)methyl]-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13676381.png)


![6,8-Dichloro-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13676409.png)

![(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid](/img/structure/B13676432.png)

![Ethyl [2,3'-bipyridine]-6'-carboxylate](/img/structure/B13676438.png)
![[4-(hydroxymethyl)cyclohexyl]methyl Acetate](/img/structure/B13676446.png)



